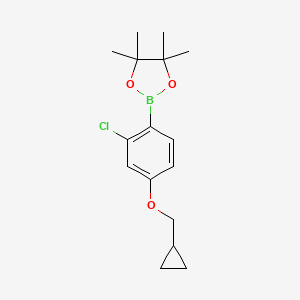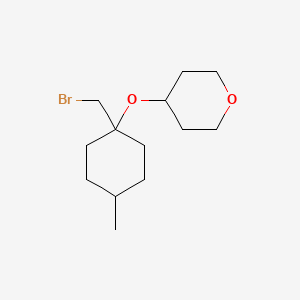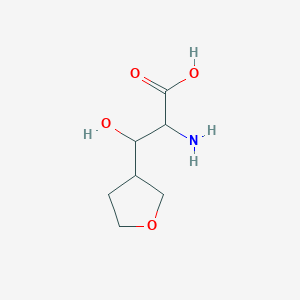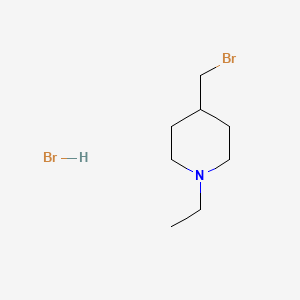![molecular formula C14H19ClN2O3 B13551922 [2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 733042-41-6](/img/structure/B13551922.png)
[2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridine ring and a di(propan-2-yl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the chloropyridine ring. One common method involves the chlorination of pyridine derivatives under controlled conditions. The di(propan-2-yl)amino group is then introduced through a nucleophilic substitution reaction, where a suitable amine reacts with an intermediate compound. The final step involves the esterification of the carboxylate group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of [2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A structurally similar compound used in various chemical syntheses.
Abacavir: A compound with a similar functional group arrangement, used as an antiviral agent.
Uniqueness
What sets [2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate apart is its unique combination of a chloropyridine ring and a di(propan-2-yl)amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Propriétés
Numéro CAS |
733042-41-6 |
|---|---|
Formule moléculaire |
C14H19ClN2O3 |
Poids moléculaire |
298.76 g/mol |
Nom IUPAC |
[2-[di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C14H19ClN2O3/c1-9(2)17(10(3)4)13(18)8-20-14(19)11-5-6-12(15)16-7-11/h5-7,9-10H,8H2,1-4H3 |
Clé InChI |
CJQRROUMHGQYDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)COC(=O)C1=CN=C(C=C1)Cl |
Solubilité |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(fluorosulfonyl)oxy]phenylN-ethylcarbamate](/img/structure/B13551845.png)
![1,3-diethyl2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate](/img/structure/B13551849.png)


![N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B13551865.png)

![Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13551872.png)


![(1R,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13551891.png)

![rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13551913.png)

![1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B13551923.png)
